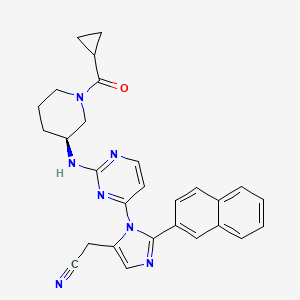
UDP-|A-D-Galactose-13C (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-α-D-Galactose-13C (disodium) is a compound that is labeled with the stable isotope carbon-13. It is a disodium salt form of uridine diphosphate galactose, which is a nucleotide sugar involved in the biosynthesis of galactose-containing oligosaccharides. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and the biosynthesis of glycoconjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UDP-α-D-Galactose-13C (disodium) involves the incorporation of the carbon-13 isotope into the uridine diphosphate galactose molecule. This process typically starts with the synthesis of carbon-13 labeled glucose, which is then converted into carbon-13 labeled galactose. The galactose is subsequently activated to form UDP-α-D-Galactose-13C through a series of enzymatic reactions involving galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4’-epimerase .
Industrial Production Methods
Industrial production of UDP-α-D-Galactose-13C (disodium) involves large-scale fermentation processes using genetically engineered microorganisms that can incorporate the carbon-13 isotope into the nucleotide sugar. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
UDP-α-D-Galactose-13C (disodium) undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Hydrolysis Reactions: Involving the cleavage of chemical bonds by the addition of water
Common Reagents and Conditions
Common reagents used in reactions involving UDP-α-D-Galactose-13C (disodium) include:
Enzymes: Such as galactosyltransferases, which facilitate the transfer of galactose to acceptor molecules.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions
Major Products Formed
The major products formed from reactions involving UDP-α-D-Galactose-13C (disodium) include various galactose-containing oligosaccharides and glycoconjugates, which are important in biological processes such as cell signaling and immune response .
Applications De Recherche Scientifique
UDP-α-D-Galactose-13C (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of galactose into glycoconjugates.
Biology: Used to study the biosynthesis of galactose-containing oligosaccharides and their role in cellular processes.
Medicine: Used in research on metabolic disorders such as galactosemia and in the development of diagnostic assays.
Industry: Used in the production of labeled compounds for pharmaceutical research and development
Mécanisme D'action
The mechanism of action of UDP-α-D-Galactose-13C (disodium) involves its role as a donor substrate for galactosyltransferases, enzymes that transfer galactose to acceptor molecules. This process is essential for the biosynthesis of galactose-containing oligosaccharides and glycoconjugates. The molecular targets of UDP-α-D-Galactose-13C (disodium) include various galactosyltransferases and other enzymes involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
UDP-α-D-Galactose (disodium): The non-labeled form of the compound.
UDP-α-D-Glucose (disodium): Another nucleotide sugar involved in the biosynthesis of glycoconjugates.
UDP-α-D-Glucuronic Acid (disodium): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans
Uniqueness
The uniqueness of UDP-α-D-Galactose-13C (disodium) lies in its carbon-13 labeling, which allows for the tracking and quantification of galactose incorporation into glycoconjugates in metabolic studies. This makes it a valuable tool in research involving metabolic pathways and the biosynthesis of complex carbohydrates .
Propriétés
Formule moléculaire |
C15H22N2Na2O17P2 |
|---|---|
Poids moléculaire |
611.26 g/mol |
Nom IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1/i14+1;; |
Clé InChI |
PKJQEQVCYGYYMM-CDLWSAOZSA-L |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[13C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


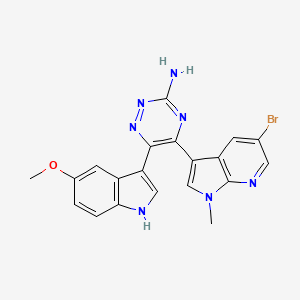
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

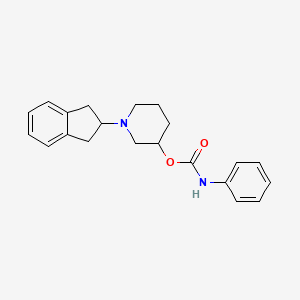
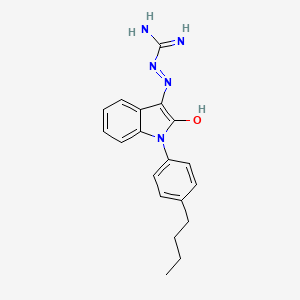
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)

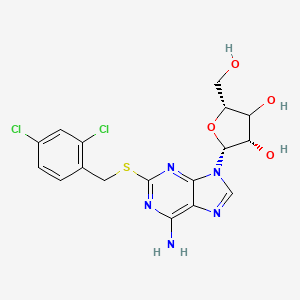
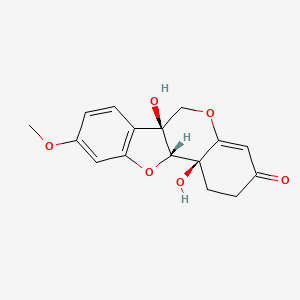
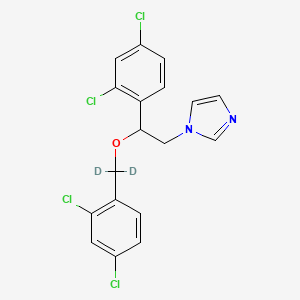
![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)
